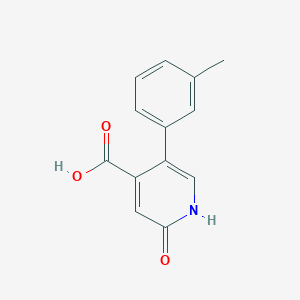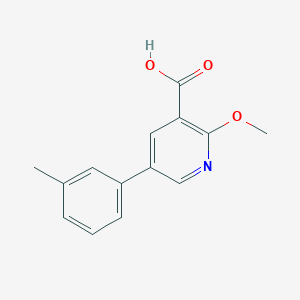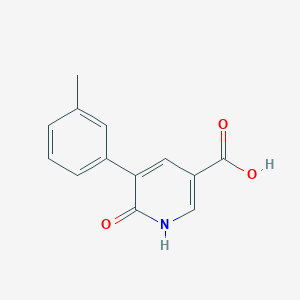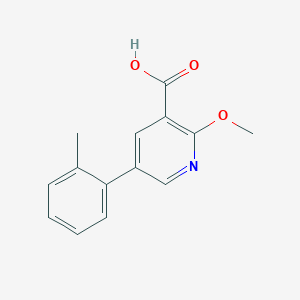
2-Chloro-5-(4'-methylphenyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(4'-methylphenyl)nicotinic acid (2C5MPNA) is a synthetic compound derived from nicotinic acid and 4-methylphenol. It is an important intermediate in the synthesis of various drugs and other compounds. It has been used in scientific research for its unique properties, such as its ability to inhibit the binding of certain molecules to their receptors. 2C5MPNA has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学研究应用
2-Chloro-5-(4'-methylphenyl)nicotinic acid has been used in a variety of scientific research applications. It has been used to study the binding of molecules to their receptors, as well as the biochemical and physiological effects of certain compounds. It has also been used as a tool for studying the structure and function of enzymes, as well as for studying the structure and function of proteins. In addition, 2-Chloro-5-(4'-methylphenyl)nicotinic acid has been used to study the structure and function of cell membranes, as well as the transport of molecules across them.
作用机制
2-Chloro-5-(4'-methylphenyl)nicotinic acid binds to certain molecules, such as proteins and enzymes, and inhibits their binding to their receptors. This can lead to a decrease in the activity of the molecule, as well as a decrease in the activity of the receptor. The binding of 2-Chloro-5-(4'-methylphenyl)nicotinic acid to the receptor can also lead to an increase in the activity of other molecules, such as enzymes and proteins.
Biochemical and Physiological Effects
2-Chloro-5-(4'-methylphenyl)nicotinic acid has been studied for its biochemical and physiological effects. It has been found to inhibit the binding of certain molecules to their receptors, leading to a decrease in the activity of the molecule and the receptor. In addition, it has been found to inhibit the activity of certain enzymes, leading to a decrease in the activity of certain biochemical pathways. Furthermore, it has been found to inhibit the transport of molecules across cell membranes, leading to a decrease in the uptake of certain molecules.
实验室实验的优点和局限性
2-Chloro-5-(4'-methylphenyl)nicotinic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. In addition, it is a relatively stable compound, making it suitable for long-term experiments. However, 2-Chloro-5-(4'-methylphenyl)nicotinic acid is not very soluble in water, making it difficult to use in experiments that require high concentrations of the compound.
未来方向
The potential applications of 2-Chloro-5-(4'-methylphenyl)nicotinic acid are numerous. It could be used in the development of new drugs and other compounds, as well as in the study of the structure and function of proteins and enzymes. It could also be used to study the biochemical and physiological effects of certain compounds, as well as to study the transport of molecules across cell membranes. Additionally, 2-Chloro-5-(4'-methylphenyl)nicotinic acid could be used to study the binding of molecules to their receptors, as well as to study the structure and function of cell membranes. Finally, 2-Chloro-5-(4'-methylphenyl)nicotinic acid could be used to study the effects of environmental pollutants on the human body.
合成方法
2-Chloro-5-(4'-methylphenyl)nicotinic acid can be synthesized from 4-methylphenol and nicotinic acid. The reaction is carried out in an acidic medium, such as sulfuric acid, and is followed by a series of steps involving the addition of a base, the reaction of the base with the acid, and the removal of the acid. The final product is a white crystalline solid that is soluble in water.
属性
IUPAC Name |
2-chloro-5-(4-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-4-9(5-3-8)10-6-11(13(16)17)12(14)15-7-10/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPFPARIOVKRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686934 |
Source


|
| Record name | 2-Chloro-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261905-10-5 |
Source


|
| Record name | 2-Chloro-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














